![molecular formula C11H11BrN4 B564553 2-氨基-3-甲基-3H-咪唑并[4,5-F]异喹啉氢溴酸盐 CAS No. 1246819-52-2](/img/structure/B564553.png)

2-氨基-3-甲基-3H-咪唑并[4,5-F]异喹啉氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide, also known as IQ, is a food-derived carcinogen found in high-temperature-cooked meats and tobacco smoke . It is a highly mutagenic compound present in protein pyrolysates .

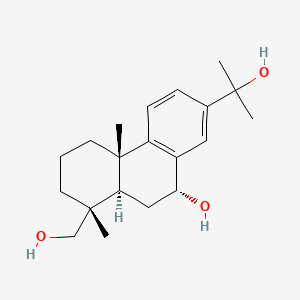

Molecular Structure Analysis

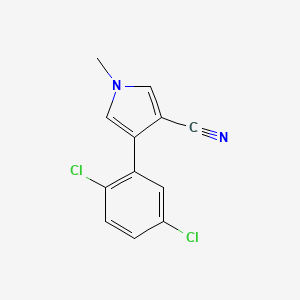

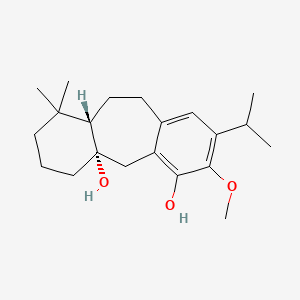

The molecular formula of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is C11H11BrN4 . The molecular weight is 279.14 . The molecular formula of the base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, is C11H10N4 , and its molecular weight is 198.22 .Physical And Chemical Properties Analysis

The base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, has a density of 1.4±0.1 g/cm3, a boiling point of 458.7±37.0 °C at 760 mmHg, and a flash point of 231.2±26.5 °C . It has 4 H bond acceptors, 2 H bond donors, and no freely rotating bonds .科学研究应用

- Research Focus : Scientists have investigated IQ’s role in inducing chromosomal anomalies in human cells in vitro and mutations in animal cells in vitro. It has also been shown to cause mutations in Drosophila melanogaster and DNA damage in bacteria .

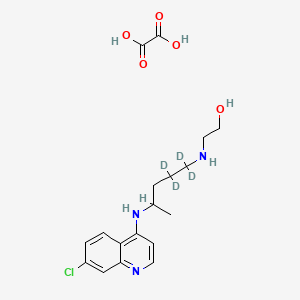

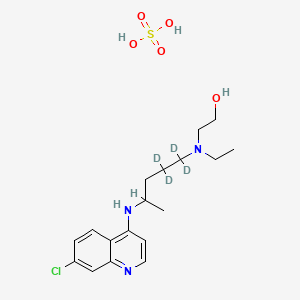

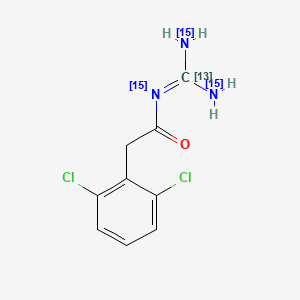

- Analytical Techniques : Isotope dilution analysis using deuterated analogs of IQ (e.g., 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-F]quinoxaline) has been employed to quantify IQ levels in biological samples . Such methods aid in assessing exposure and risk.

- In Vitro Studies : IQ has been shown to increase cell death in a concentration-dependent manner in vitro . Understanding its toxic effects is crucial for risk assessment.

Carcinogenicity and Mutagenicity Studies

Quantification Methods for Heterocyclic Amines

Toxicity Studies and Cell Death Mechanisms

作用机制

Mode of Action

It is known that the compound has antimicrobial and antiviral properties , suggesting it interacts with targets that are crucial for the survival and replication of bacteria and viruses.

Biochemical Pathways

The compound’s antimicrobial and antiviral activities suggest it may interfere with pathways essential for microbial growth and viral replication .

Result of Action

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide has been reported to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . This suggests that the compound may have genotoxic effects.

安全和危害

属性

IUPAC Name |

3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICSCRZPQICXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747010 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-52-2 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)